Thiol-Modifier C6 S-S
Description
Properties
IUPAC Name |
3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEONRKLBSGQZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conceptual Framework of Thiol Mediated Chemical Modifications in Biomolecules
Thiol-mediated chemical modifications are a cornerstone of bioconjugation, a process that involves the joining of two molecules, at least one of which is a biomolecule. The thiol group (-SH), also known as a sulfhydryl group, is a highly reactive functional group that can participate in a variety of chemical reactions. glenresearch.com Its utility stems from its strong nucleophilicity and the ability to form stable covalent bonds with a range of electrophilic partners.
One of the most common strategies for thiol-mediated modification involves the reaction of a thiol with a maleimide (B117702) group to form a stable thioether linkage. glenresearch.com This reaction is highly specific and efficient under mild conditions, making it ideal for modifying sensitive biomolecules. Another important reaction is the formation of a disulfide bond (-S-S-) through the oxidation of two thiol groups. This bond is of particular interest due to its reversible nature, as it can be cleaved back to the constituent thiols under reducing conditions. biosearchtech.com
The introduction of thiol groups into biomolecules like oligonucleotides (short DNA or RNA molecules) is often achieved using specialized chemical reagents known as thiol modifiers. glenresearch.com These reagents are designed to be incorporated into the biomolecule during its synthesis. Thiol-Modifier C6 S-S is a prime example of such a reagent, specifically a phosphoramidite (B1245037), which allows for the introduction of a thiol group at a specific position within an oligonucleotide sequence. glenresearch.com The C6 designation refers to the six-carbon spacer arm that separates the thiol group from the oligonucleotide backbone, which helps to minimize steric hindrance and improve the accessibility of the thiol for subsequent reactions. biosearchtech.com
Elucidation of Disulfide Linkages As Reversible Functionalities in Molecular Design
The disulfide bond is a covalent bond formed from the oxidation of two thiol groups. scribd.com In nature, disulfide bonds are crucial for the structural integrity and function of many proteins, such as antibodies and some enzymes. smolecule.com In the realm of molecular design, the key feature of the disulfide bond is its reversibility. This characteristic allows for the controlled assembly and disassembly of molecular constructs.
The formation and cleavage of disulfide bonds are governed by the redox environment. In an oxidizing environment, thiols will readily form disulfide bonds. Conversely, in a reducing environment, typically in the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), the disulfide bond can be cleaved to regenerate the two thiol groups. biosearchtech.com
This on-off switching capability is highly advantageous in numerous applications. For instance, a biomolecule can be tethered to a solid support, such as a gold surface, via a disulfide linkage. universiteitleiden.nl This immobilization is stable under normal conditions, but the biomolecule can be released on demand by introducing a reducing agent. This strategy is widely used in the development of biosensors and microarrays. google.com Furthermore, the reversible nature of disulfide bonds is exploited in drug delivery systems, where a therapeutic agent can be attached to a targeting molecule via a disulfide linker. The disulfide bond remains intact in the oxidizing environment of the bloodstream but is cleaved in the reducing environment inside a cell, releasing the drug at its target site.
Historical Development and Contemporary Significance of Thiol Modifier C6 S S
Phosphoramidite Synthesis Strategies for Oligonucleotide Functionalization
The solid-phase phosphoramidite method is the cornerstone of modern oligonucleotide synthesis, and the this compound is designed to be fully compatible with this chemistry. This allows for the precise, automated incorporation of a protected thiol group at the desired location within the growing oligonucleotide chain.
5'-Terminal Thiol Functionalization via Phosphoramidite Coupling
The coupling efficiency of the this compound phosphoramidite is typically high, often exceeding 98% under optimized conditions. smolecule.com For syntheses where the modifier is added only at the 5'-terminus, a milder iodine solution (0.02 M) is recommended for the final oxidation step to prevent any premature cleavage of the disulfide bond. glenresearch.com Following synthesis, the DMT group can be left on for purification by reverse-phase high-performance liquid chromatography (RP-HPLC), which aids in the separation of the full-length, modified oligonucleotide from any failure sequences. smolecule.combiosearchtech.com The final step involves the reductive cleavage of the disulfide bond to yield the free thiol. smolecule.com
3'-Terminal Thiol Functionalization via Solid Support Conjugation
To introduce a thiol group at the 3'-terminus, a modified solid support, such as 3'-Thiol-Modifier C6 S-S CPG (Controlled Pore Glass), is utilized. biosyn.comcsic.esacs.org The synthesis begins with this functionalized support, and the desired oligonucleotide sequence is then synthesized in the 3' to 5' direction. The C6 S-S linker is pre-attached to the CPG, ensuring that upon cleavage from the support, the oligonucleotide will possess the disulfide-protected thiol at its 3'-end. acs.org
Some commercially available 3'-Thiol-Modifier C6 S-S CPGs incorporate a glycolate (B3277807) linker, which facilitates rapid cleavage of the oligonucleotide from the support under basic conditions. biosearchtech.com Similar to the 5'-modification, all oxidation steps during the synthesis should ideally use a milder 0.02 M iodine solution to safeguard the integrity of the disulfide bond. glenresearch.com After cleavage and deprotection of the nucleobases, the disulfide bond is reduced to generate the reactive 3'-thiol group. biosyn.com
Internal Integration of this compound within Oligonucleotide Sequences
The this compound can also be incorporated at an internal position within an oligonucleotide sequence. This is achieved by using the this compound phosphoramidite as a building block during any of the coupling cycles in the synthesis. genelink.com This internal modification effectively inserts a C12 spacer with a central disulfide linkage into the oligonucleotide backbone. cambio.co.uk
A key feature of this internal modification is that upon reduction of the disulfide bond, the oligonucleotide chain is cleaved into two separate fragments. genelink.comcambio.co.uk This property can be harnessed for applications requiring the controlled release of oligonucleotide fragments or the liberation of an attached molecule. The reduction results in two separate oligonucleotides, one with a 3'-thiol and the other with a 5'-thiol. cambio.co.uk
Protective Group Chemistry in this compound Synthesis
The success of incorporating a thiol group into an oligonucleotide hinges on the effective protection of the highly reactive sulfhydryl group during the synthesis and its efficient deprotection afterward. The this compound employs a disulfide bond as a key component of its protective group strategy.
Rationale for Disulfide Protection During Oligonucleotide Synthesis
The primary reason for protecting the thiol group during oligonucleotide synthesis is to prevent its undesirable side reactions. cambio.co.uk Thiols are strong nucleophiles and can interfere with the standard phosphoramidite chemistry. aatbio.com Furthermore, unprotected thiols are susceptible to oxidation, which can lead to the formation of intermolecular disulfide bridges between oligonucleotide chains, resulting in unwanted and difficult-to-separate dimeric species. aatbio.com
The disulfide linkage within the this compound serves as a stable, yet readily cleavable, protecting group. cambio.co.uk It is designed to be stable to the conditions of oligonucleotide synthesis, including the repeated cycles of coupling, capping, oxidation, and detritylation. smolecule.com This ensures that the thiol functionality remains latent until it is intentionally liberated post-synthesis.
Comparative Analysis of Protecting Group Efficacy and Stability
The use of a disulfide as a protecting group for the thiol in the C6 S-S modifier offers significant advantages over other strategies, most notably the trityl-based protection.
| Protecting Group Strategy | Deprotection Conditions | Advantages | Disadvantages |
| Disulfide (as in this compound) | Mild reduction with Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at room temperature and slightly basic pH (e.g., 100 mM DTT, pH 8.3-8.5, 30 min). glenresearch.combiosyn.com | Simple, mild, and highly efficient deprotection. glenresearch.com Avoids the use of heavy metals. glenresearch.com TCEP is a more robust reducing agent that is less prone to air oxidation. biosearchtech.com | Requires a separate reduction step after standard deprotection. |
| S-Trityl | Requires treatment with silver nitrate followed by removal of excess silver with DTT. bocsci.comcambio.co.uk | The trityl group can be left on for purification (Trityl-ON). cambio.co.uk | Deprotection is a more cumbersome, multi-step process involving a heavy metal salt. glenresearch.com Prone to a low level of oxidative detritylation during synthesis. glenresearch.com |
| tert-Butylsulfanyl (t-BuS) | Removal with reducing agents, independent of the final ammonia (B1221849) deprotection. nih.gov | Compatible with standard oligonucleotide synthesis conditions. nih.gov | Less commonly used than disulfide or trityl protection for this specific modifier. |
The disulfide protection strategy employed in this compound is generally preferred due to the simplicity and mildness of the deprotection step. The use of DTT or TCEP for reduction is a straightforward and highly effective method that avoids the complexities and potential for side reactions associated with the silver nitrate treatment required for trityl group removal. glenresearch.com While TCEP is often recommended for higher conjugation efficiencies, both reducing agents are standard in most molecular biology laboratories. genelink.com The stability of the disulfide bond throughout the synthesis, coupled with the ease of its removal, makes this compound a highly reliable and efficient reagent for the introduction of thiol groups into synthetic oligonucleotides.
Robustness of Disulfide Linkage in Preventing Undesired Side Reactions
A primary advantage of the this compound is the strategic use of a disulfide (S-S) bond as a stable protecting group for the thiol functionality during automated solid-phase synthesis. genelink.combiosearchtech.com This approach is considered a more robust protocol compared to older methods, such as those using an S-trityl protecting group. biosearchtech.comglenresearch.com
The disulfide linkage is specifically designed to be stable throughout the standard cycles of oligonucleotide synthesis, including deprotection steps with ammonium hydroxide (B78521) or AMA, which removes protecting groups from the nucleobases. glenresearch.comnih.gov This stability prevents the premature exposure of the reactive sulfhydryl group, thereby avoiding undesired side reactions that could occur during the synthesis process. genelink.com
Post-synthesis, the protected disulfide bond is readily cleaved to liberate the functional thiol group. This is typically achieved through a simple reductive cleavage step using reagents like dithiothreitol (DTT) at a pH of 8.3-8.5 or tris(2-carboxyethyl)phosphine (TCEP). genelink.comglenresearch.combiosearchtech.com This method circumvents the harsher conditions, such as the use of silver nitrate, required for deprotecting S-trityl groups, which can be cumbersome and introduce complications. biosearchtech.comglenresearch.comtrilinkbiotech.com
| Protection Strategy | Protecting Group | Key Feature | Deprotection Method | Advantages & Disadvantages |
| This compound | Disulfide (S-S) | Thiol is protected within a disulfide bond. | Reduction with DTT or TCEP. biosearchtech.com | Advantage: Robust, simple deprotection, avoids heavy metals. biosearchtech.comglenresearch.com |
| S-trityl-C6-Thiol Modifier | Trityl | Acid-labile protecting group for the thiol. | Silver nitrate treatment followed by DTT. biosearchtech.comtrilinkbiotech.com | Disadvantage: Cumbersome deprotection, potential for low-level oxidative detritylation during synthesis. glenresearch.com |
| S-Bz-Thiol-Modifier C6-dT | Benzoyl (Bz) | Base-labile protecting group. | Removed during standard ammonia deprotection. nih.gov | Disadvantage: Free thiol is generated during oligo deprotection, risking side reactions with acrylonitrile (B1666552) if cyanoethyl protecting groups are not cleaved first. nih.gov |
This table provides a comparative overview of different thiol protection strategies used in oligonucleotide synthesis.
Optimization of Synthetic Protocols for Enhanced Yield and Oligomer Length
Optimizing the incorporation of this compound involves careful consideration of the reagents used during the synthesis cycles, particularly the activators and oxidizing agents.
The efficiency of phosphoramidite coupling is highly dependent on the choice of activator. While standard coupling times are generally reported as sufficient for this compound, the activator can play a critical role. glenresearch.comglenresearch.com Research on analogous thiol-modified thymidine (B127349) phosphoramidites has demonstrated this influence. For instance, a monomer with a t-Bu-SS protecting group was incorporated successfully using the standard activator 5-ethylthio-1H-tetrazole (ETT). nih.gov In contrast, the synthesis failed with ETT when using a commercially available S-Bz-Thiol-Modifier C6-dT, which required the more potent activator 4,5-dicyanoimidazole (B129182) (DCI) to achieve successful coupling. nih.gov This highlights the principle that activator choice is a key variable in optimizing incorporation efficiency.
Furthermore, the oxidation step following coupling requires adjustment. To prevent the oxidative cleavage of the disulfide bond, a milder oxidizing solution, such as 0.02 M Iodine, is recommended, particularly for the final oxidation cycle when the modifier is at the 5'-terminus or for all oxidation steps if a CPG support is used for 3'-modification. glenresearch.comglenresearch.com
| Activator | Common Abbreviation | Typical Use | Observations with Thiol Modifiers |
| 5-Ethylthio-1H-tetrazole | ETT | Standard activator for phosphoramidite chemistry. | Successful for some thiol-modified amidites (e.g., t-Bu-SS), but may be insufficient for others. nih.gov |
| 4,5-Dicyanoimidazole | DCI | A more powerful activator than ETT. | Required for successful coupling of certain thiol modifiers (e.g., S-Bz-C6-dT) where ETT failed. nih.gov |
This table illustrates the impact of different activators on the coupling efficiency of thiol phosphoramidites, based on findings with related compounds.
The inclusion of this ether functionality is reported to markedly enhance DNA synthesis, leading to superior oligonucleotide yields and enabling the synthesis of longer oligomers compared to traditional C6 alkyl chain thiol modifiers. biosearchtech.combiosearchtech.com This improvement is attributed to the altered chemical properties conferred by the ether linkages within the spacer.
| Modifier | Spacer Arm Composition | Reported Impact on Synthesis |
| This compound | C6 alkyl chain (-(CH₂)₆-) | Standard performance and spacer length. genelink.com |
| Thiol-Modifier oxa-C6-S-S | Contains ether linkages (e.g., -(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-) | Results in superior oligo yield and allows for greater maximum synthesis length. biosearchtech.combiosearchtech.com |
This table compares the standard C6 S-S modifier with its "oxa" alternative, highlighting the impact of the spacer arm on synthesis outcomes.
Reductive Cleavage of the Disulfide Bond to Liberate the Thiol Functionality
The most common and effective method for activating the thiol group of this compound is through the reductive cleavage of its disulfide bond. This chemical reaction breaks the S-S bond and yields a free, reactive sulfhydryl (-SH) group. smolecule.com The choice of reducing agent is critical and depends on the specific experimental conditions, the stability of the molecule being modified, and the requirements of downstream applications. biosyn.comagscientific.com Two of the most widely used reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). smolecule.comidtdna.com
Utilization of Dithiothreitol (DTT) in Thiol Liberation Protocols
Dithiothreitol (DTT), also known as Cleland's reagent, is another common reducing agent for disulfide bonds. sigmaaldrich.comagscientific.com The mechanism of DTT involves a two-step thiol-disulfide exchange. First, one of the thiol groups on DTT attacks the disulfide bond of the this compound, forming a mixed disulfide intermediate. This is followed by an intramolecular attack by the second thiol group of the same DTT molecule, which results in the formation of a stable, cyclic six-membered ring with an internal disulfide bond. This process releases the now-reduced thiol on the target molecule. psu.edu
The reaction with DTT is reversible, and its efficiency is highest at a pH between 8.3 and 8.5. sigmaaldrich.comglenresearch.com A significant drawback of DTT is its susceptibility to oxidation by air, which means solutions must often be freshly prepared and stored under inert gas to maintain their reductive capacity. yacooscience.com Due to this instability, DTT is often used in a large molar excess to drive the reaction toward the reduced product. sigmaaldrich.com
Comparative Efficacy and Selectivity of Reducing Agents in this compound Systems
The selection of a reducing agent for cleaving the this compound depends on the specific experimental context. TCEP is often favored for its stability, irreversibility, and broad pH range, while DTT remains a widely used and effective, albeit less stable, alternative. agscientific.comyacooscience.com
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Mechanism | Irreversible, phosphine-based reduction. psu.edu | Reversible, thiol-disulfide exchange. psu.edu |
| Optimal pH Range | Broad (1.5 - 9.0). agscientific.cominterchim.fr | Narrow (typically >7, optimal at 8.3-8.5). sigmaaldrich.comrug.nl |
| Stability | High; resistant to air oxidation. biosyn.comagscientific.com | Low; readily oxidized by air. yacooscience.comsci-hub.st |
| Selectivity | Highly selective for disulfide bonds. biosyn.comyacooscience.com | Can participate in other thiol-disulfide exchanges. |
| Reaction Byproducts | TCEP oxide. biosyn.com | Oxidized (cyclic) DTT. psu.edu |
| Downstream Compatibility | Often does not require removal before thiol-specific conjugations. biosyn.comthermofisher.com | Must be removed to prevent interference with subsequent reactions. windows.net |
| Odor | Odorless. agscientific.com | Strong, unpleasant sulfur odor. agscientific.com |
Studies have indicated that conjugation efficiencies can be slightly higher when TCEP is used for reduction compared to DTT. genelink.comglenresearch.com
Kinetic and Thermodynamic Considerations in Disulfide Bond Reduction
The cleavage of the disulfide bond in this compound is governed by fundamental kinetic and thermodynamic principles. The kinetics, or the rate of the reaction, are influenced by factors such as the concentration of the reducing agent, pH, and temperature. rug.nlsci-hub.st For instance, the reduction of disulfides by TCEP is often rapid, with reactions completing in minutes at room temperature. thermofisher.com The reaction rate is dependent on the nucleophilicity of the attacking species; for DTT, only the thiolate form is reactive, which is why its effectiveness is limited to pH values above 7. rug.nl
Thermodynamically, the reduction of the disulfide bond is a favorable process. In the case of DTT, the reaction is driven forward by the formation of a highly stable, six-membered cyclic disulfide product. psu.edu For TCEP, the reaction is essentially irreversible due to the large negative free energy change associated with the formation of the strong P=O bond in TCEP oxide. psu.eduinterchim.fr Single-molecule studies have explored the energy landscapes of these reactions, determining activation energy barriers to be in the range of 30-40 kJ/mol, which can be lowered by applying mechanical force. researchgate.net These studies provide insight into the fundamental relationship between mechanical force, temperature, and the rate of this single-molecule chemical reaction. researchgate.net
Controlled Fragmentation of Internally Modified Oligonucleotides via Disulfide Cleavage
A powerful application of this compound is its use as an internal modification within an oligonucleotide sequence. idtdna.comidtdna.com When incorporated into the middle of a DNA or RNA strand, the disulfide linker effectively creates a cleavable site within the sugar-phosphate backbone. genelink.com
Upon treatment with a reducing agent like DTT or TCEP, the disulfide bond is broken. genelink.com This single chemical cleavage event results in the physical fragmentation of the oligonucleotide into two separate, smaller strands. idtdna.comidtdna.com One fragment will possess a new 3'-thiol terminus, and the other will have a 5'-thiol terminus, corresponding to the two sides of the original linker. genelink.com This technique provides a method for the precise, site-specific scission of oligonucleotides. It is a valuable tool for applications requiring the controlled release of a part of the oligonucleotide or the intentional breakage of a nucleic acid structure into defined sub-components. idtdna.comidtdna.com
Advanced Bioconjugation Strategies Employing Thiol Modifier C6 S S
Thiol-Maleimide Conjugation for Stable Thioether Linkage Formation
The reaction between a thiol and a maleimide (B117702) is a widely employed strategy in bioconjugation, prized for its high efficiency and specificity under mild, physiological conditions. axispharm.com This reaction, a Michael addition, proceeds rapidly to form a stable thioether linkage, which is not reversible under typical biological conditions. axispharm.com The thiol-maleimide reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, reacting approximately 1,000 times faster with thiols than with amines at a neutral pH. axispharm.com
The kinetics of the thiol-maleimide conjugation are notably fast. Studies have shown that with small thiol-containing molecules, the reaction can reach over 65% completion within the first five minutes of incubation, plateauing at around 80% conjugation efficiency after 30 minutes. uu.nlnih.gov The efficiency of the conjugation can be influenced by the molar ratio of the reactants. For instance, a maleimide to thiol molar ratio of 2:1 has been shown to be optimal for the conjugation of the cRGDfK peptide, achieving a conjugation efficiency of 84 ± 4%. uu.nlnih.gov
While the thioether bond formed is generally stable, its long-term stability in vivo can be a concern due to the potential for a retro-Michael reaction, leading to cleavage of the conjugate. acs.orgprolynxinc.com This can be particularly problematic for therapeutic applications where sustained efficacy is required. acs.orgprolynxinc.com To address this, strategies have been developed to enhance the stability of the linkage. One approach involves the hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct, which renders the linkage more resistant to cleavage. acs.orgprolynxinc.com Another innovative strategy involves the use of peptides with an N-terminal cysteine, which, upon conjugation to a maleimide, can undergo a chemical rearrangement to form a more stable thiazine (B8601807) structure. nih.gov This thiazine linker has been shown to degrade significantly slower than the traditional thioether conjugate and is over 20 times less susceptible to adduct formation with glutathione (B108866), a ubiquitous intracellular thiol. nih.gov
| Parameter | Value | Reference |
| Optimal pH range | 6.5 - 7.5 | axispharm.com |
| Reaction Time to Plateau | ~30 minutes | uu.nlnih.gov |
| Optimal Reactant Ratio (cRGDfK) | 2:1 (maleimide:thiol) | uu.nlnih.gov |
| Achieved Conjugation Efficiency | 84 ± 4% | uu.nlnih.gov |
Thiol-Iodoacetamide Reactions in Biomolecule Cross-Linking
Iodoacetamide (B48618) and its derivatives are classic alkylating agents used for the specific modification of sulfhydryl groups in biomolecules. The reaction between a thiol and an iodoacetamide proceeds via an SN2 nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the iodine, resulting in the formation of a highly stable and irreversible thioether bond. researchgate.net This reaction is a cornerstone in peptide mapping and protein modification, often used to block cysteine residues to prevent the formation of disulfide bonds. researchgate.net
In the context of oligonucleotides modified with Thiol-Modifier C6 S-S, the exposed thiol group can readily react with iodoacetamide-functionalized molecules. genelink.comgenelink.com This allows for the stable cross-linking of the oligonucleotide to proteins, peptides, or other molecules of interest. For example, a protein can be functionalized with an iodoacetamide group and then reacted with a thiol-modified oligonucleotide to create a stable protein-oligonucleotide conjugate. This strategy is particularly useful for creating probes for detecting protein-DNA interactions or for targeted delivery applications.
While highly effective, the reaction with iodoacetamide can sometimes lead to non-specific modifications, particularly at higher pH values or with prolonged reaction times. Over-alkylation of other nucleophilic residues in proteins, such as lysine (B10760008) and histidine, has been observed. scilit.com Therefore, careful control of reaction conditions, including pH and stoichiometry, is crucial to ensure the desired specificity.
Reversible Disulfide Exchange Reactions for Dynamic Conjugates
The disulfide bond, inherent in the this compound reagent, can also be harnessed for the creation of dynamic and reversible bioconjugates. Thiol-disulfide exchange is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide bond and a new thiolate. rsc.org This dynamic covalent chemistry allows for the cleavage of the conjugate under reducing conditions, a feature that is highly desirable in many biological applications, such as drug delivery systems where the release of a therapeutic payload is triggered by the reducing environment inside a cell. nih.gov
An oligonucleotide modified with this compound can be conjugated to a thiol-containing molecule through disulfide exchange. This can be achieved by reacting the activated thiol on the oligonucleotide with a molecule containing a pyridyl disulfide group, a common reagent for introducing a disulfide bond. The resulting mixed disulfide conjugate is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents like DTT or intracellular glutathione.
The reversible nature of the disulfide bond has been exploited in a variety of applications, including the development of self-healing materials and dynamic combinatorial libraries. nih.gov In the context of bioconjugation, it provides a powerful tool for creating stimuli-responsive systems that can be turned "on" or "off" in response to specific biological cues.
| Linkage Type | Key Feature | Trigger for Cleavage |
| Thioether (from Maleimide) | Stable, Irreversible | - |
| Thioether (from Iodoacetamide) | Highly Stable, Irreversible | - |
| Disulfide | Reversible, Dynamic | Reducing Agents (e.g., DTT, Glutathione) |
Applications of Heterobifunctional Crosslinking Reagents in Thiol-Mediated Bioconjugation
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. biosyn.comthermofisher.com This approach offers significant advantages over homobifunctional crosslinkers, as it minimizes the formation of unwanted homodimers and allows for more precise control over the final conjugate structure. thermofisher.com
A common strategy in thiol-mediated bioconjugation involves the use of a heterobifunctional crosslinker with an amine-reactive group and a thiol-reactive group. One of the most widely used examples is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). biosyn.comnih.gov In this approach, a biomolecule containing a primary amine (e.g., a protein or an amine-modified oligonucleotide) is first reacted with the NHS-ester end of SMCC. After purification to remove excess crosslinker, the maleimide-functionalized biomolecule is then reacted with a thiol-containing molecule, such as an oligonucleotide modified with this compound. biosyn.com This two-step process results in a stable, covalently linked conjugate.
Another example is the use of thiol-cleavable crosslinkers like 3,3'-dithiobis(succinimidyl propionate) (DTSSP), which contains an NHS ester at each end of a disulfide-containing spacer. nih.govresearchgate.net This allows for the cross-linking of amine-containing molecules, and the resulting linkage can be cleaved with a reducing agent. This strategy has been used to study protein-protein interactions by cross-linking interacting partners, followed by cleavage of the cross-linker and identification of the components by mass spectrometry. nih.govresearchgate.net
Optimization of Bioconjugation Efficiency and Specificity in Diverse Biological Matrices
Performing bioconjugation reactions in complex biological matrices, such as serum or cell lysates, presents unique challenges due to the presence of a multitude of potentially interfering molecules. Optimizing the efficiency and specificity of the conjugation reaction is therefore critical for the successful development of diagnostic and therapeutic agents.
Several factors can influence the outcome of a bioconjugation reaction in a biological matrix. These include the pH of the reaction buffer, the concentration of the reactants, the presence of competing nucleophiles (such as glutathione), and the stability of the reagents and the resulting conjugate under the experimental conditions.
For thiol-maleimide conjugations, maintaining a pH between 6.5 and 7.5 is crucial to ensure selectivity for thiols over other nucleophiles. axispharm.com The presence of high concentrations of other thiols, such as glutathione in the intracellular environment, can compete with the intended target and reduce the efficiency of the desired conjugation. Strategies to mitigate this include using a molar excess of the maleimide reagent or performing the conjugation in a buffer with a lower pH to reduce the reactivity of competing thiols.
The stability of the conjugate in biological fluids is also a key consideration. As mentioned previously, the thioether bond formed from a maleimide reaction can be susceptible to a retro-Michael reaction. The rate of this cleavage can be influenced by the local environment and the presence of other thiols. acs.orgprolynxinc.com Therefore, for applications requiring long-term stability in vivo, it is essential to consider strategies to stabilize the linkage, such as ring hydrolysis or the formation of a thiazine structure. acs.orgprolynxinc.comnih.gov
For oligonucleotide-based bioconjugates, purification of the final product is a critical step to remove unreacted components and ensure the homogeneity of the sample. Techniques such as high-performance liquid chromatography (HPLC) and gel electrophoresis are commonly employed for this purpose. biosyn.com
Research Applications in Nucleic Acid Chemistry and Molecular Biology
Site-Specific Oligonucleotide Labeling and Detection Strategies
The ability to introduce a unique, reactive functional group at a specific position on a DNA or RNA strand is fundamental for creating sophisticated molecular probes and tools. Thiol-Modifier C6 S-S provides a reliable method for achieving this site-specific labeling. The resulting thiol-modified oligonucleotides can be covalently linked to a wide array of reporter molecules and tags. genelink.comsigmaaldrich.com
Thiol-modified oligonucleotides are frequently used to create fluorescently labeled probes for various bioimaging and detection assays. The sulfhydryl group generated after the reduction of the C6 S-S linker reacts efficiently with thiol-reactive derivatives of fluorescent dyes, such as those containing maleimide (B117702) or iodoacetamide (B48618) functional groups, to form stable thioether bonds. genelink.combiosearchtech.com This covalent attachment allows for the creation of probes used in applications like fluorescence microscopy, flow cytometry, and quantitative PCR (qPCR). genelink.com For instance, a fluorescein (B123965) maleimide can be conjugated to a thiol-modified oligonucleotide for use as a detection probe in hybridization assays. genelink.com
Affinity tagging is a powerful strategy for the purification, immobilization, and detection of biomolecules. The this compound enables the straightforward biotinylation of oligonucleotides. biosearchtech.com Biotin (B1667282), a small vitamin with an exceptionally high affinity for the protein streptavidin, can be introduced by reacting a thiol-modified oligonucleotide with a maleimide- or iodoacetamide-activated biotin derivative. The resulting biotin-labeled oligonucleotide can then be used in a variety of applications, including:
Purification: Capturing the oligonucleotide and its binding partners from complex mixtures using streptavidin-coated beads or surfaces.
Immobilization: Attaching oligonucleotides to streptavidin-coated microarrays or biosensor chips. smolecule.com
Detection: Using streptavidin conjugated to a reporter enzyme in various assay formats.
A key advantage of using the S-S linker is the potential for cleavability. It is possible to conjugate biotin via a disulfide bond, allowing the oligonucleotide to be released from a streptavidin support under mild reducing conditions with DTT. cambio.co.uk
To enhance the sensitivity of detection assays, oligonucleotides can be conjugated to enzymes that catalyze reactions producing a strong, measurable signal (e.g., colorimetric or chemiluminescent). This compound is instrumental in preparing these oligonucleotide-enzyme conjugates. genelink.comnucleosyn.com Enzymes like Alkaline Phosphatase (AP) and Horseradish Peroxidase (HRP) can be linked to thiol-modified oligonucleotides, often through the use of heterobifunctional crosslinkers. genelink.com This method is particularly effective for creating probes used in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, where signal amplification is crucial for detecting low-abundance targets. cambio.co.ukglenresearch.com
| Molecule Class | Example | Reactive Group | Application | Reference |
|---|---|---|---|---|
| Fluorescent Dyes | Fluorescein, Lucifer Yellow | Maleimide, Iodoacetamide | Bioimaging, Detection Probes | genelink.com |
| Affinity Tags | Biotin | Maleimide, Iodoacetamide | Purification, Immobilization | biosearchtech.com |
| Enzymes | Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP) | Via Heterobifunctional Crosslinker | Signal Amplification | genelink.comnucleosyn.com |
| Surfaces | Gold Nanoparticles/Surfaces | Thiol (-SH) | Biosensors, Nanotechnology | smolecule.com |
Development of Modified Therapeutic Nucleic Acids
The therapeutic potential of nucleic acids, such as antisense oligonucleotides and small interfering RNAs (siRNAs), is an area of intense research. Chemical modifications are often necessary to improve their stability, delivery, and efficacy. This compound provides a valuable conjugation handle for developing next-generation nucleic acid therapeutics.
Antisense oligonucleotides are short, single-stranded DNA or RNA molecules designed to bind to specific messenger RNA (mRNA) sequences, thereby inhibiting the translation of a target protein. This compound can be used to attach moieties that enhance the therapeutic properties of these oligonucleotides. For example, conjugating cell-penetrating peptides or targeting ligands to the thiol group can improve the delivery of antisense oligonucleotides to specific cells or tissues, increasing their potency and reducing off-target effects. sigmaaldrich.com
Small interfering RNAs (siRNAs) are double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence the expression of specific genes. A significant challenge in siRNA therapeutics is achieving efficient delivery to the target cells. The this compound can be used to functionalize siRNAs for targeted delivery. By attaching targeting molecules like peptides or nanoparticles to the thiol-modified siRNA, researchers can direct these therapeutic agents to specific cell types, enhancing their gene-silencing effect. Furthermore, studies have shown that creating cross-linked, capped siRNAs using a thiol-maleimide linkage can improve their stability in serum and against heat, addressing another key challenge in their therapeutic application.
Engineering Thiol-Modified Aptamers for Specific Molecular Targeting
The unique properties of this compound are instrumental in the development of thiol-modified aptamers, which are single-stranded DNA or RNA molecules engineered to bind to specific target molecules with high affinity and specificity. nih.gov These "chemical antibodies" offer several advantages over traditional protein antibodies, including smaller size, enhanced stability, and the ease of chemical modification. nih.gov
The introduction of thiol groups via the C6 S-S modifier at the termini of aptamer sequences is a key strategy for their incorporation into advanced materials and devices. A notable application is the creation of dynamic, bioresponsive hydrogels. In one study, DNA aptamers specific for adenosine (B11128) triphosphate (ATP) were functionalized at both the 5' and 3' ends using thiol modifiers. nih.gov These dithiol-terminated aptamers were then cross-linked with polyethylene (B3416737) glycol (PEG) dithiol to form a hydrogel network. nih.gov The binding of the target molecule (ATP) induces a conformational change in the aptamer, causing the hydrogel to shrink. This volume change is dependent on the concentration of the target, demonstrating a quantitative response. nih.gov
Table 1: Components of an Aptamer-Based Bioresponsive Hydrogel
| Component | Function |
|---|---|
| ATP-binding DNA Aptamer | Recognizes and binds the target molecule (ATP), inducing a conformational change. |
| This compound | Modifies the 5'-end of the aptamer to introduce a reactive thiol group for cross-linking. |
| 3'-Thiol Modifier C3 S-S | Modifies the 3'-end of the aptamer to introduce a second reactive thiol group. |
| Polyethylene glycol (PEG) dithiol | Acts as a cross-linker, forming the hydrogel network with the thiol-modified aptamers. |
This research highlights how this compound facilitates the engineering of aptamer-based systems for the specific targeting and detection of small molecules, with potential applications in biosensing and controlled release systems.
Enhancing Performance in Hybridization Assays and Polymerase Chain Reaction (PCR) Based Detection
This compound significantly enhances the performance and versatility of nucleic acid-based detection methods, including hybridization assays and PCR. The thiol group, once exposed, provides a robust anchor for immobilizing oligonucleotide probes onto various surfaces, most notably gold. This strong and stable thiol-gold linkage is fundamental to the development of highly sensitive biosensors and microarrays. scribd.com
The density of oligonucleotide probes on a surface, such as a gold nanoparticle, is a critical parameter that influences the sensitivity and reliability of detection assays. Research has focused on developing precise methods to quantify this surface coverage. A real-time PCR-based method has been successfully developed to determine the number of thiol-capped oligonucleotides bound to gold nanoparticles. nih.gov This technique allows researchers to optimize the conditions for nanoparticle functionalization, ensuring a consistent and high-density coating of probes, which in turn enhances the performance of detection methods based on these conjugates. nih.gov
Table 2: Findings from Real-Time PCR-Based Quantification of Oligonucleotide Surface Coverage on Gold Nanoparticles
| Parameter | Finding | Reference |
|---|---|---|
| Oligonucleotide Modification | 5'-Thiol-Modifier C6 S-S | nih.gov |
| Nanoparticle Size | 13 nm and 30 nm diameter gold nanoparticles | nih.gov |
| Average Surface Coverage | ~30 pmol/cm² for a 64-mer oligo and ~13 pmol/cm² for a 75-mer oligo | nih.gov |
| Strands per Particle (13 nm) | Approximately 93 ± 21 thiol-bound 64-mer strands per nanoparticle | nih.gov |
| Significance | Enables optimization of oligonucleotide-modified nanoparticle-based detection methods | nih.gov |
Furthermore, the reactive thiol group can be conjugated with various reporter molecules, such as fluorescent dyes. genelink.com Thiolated oligonucleotides labeled with molecules like fluorescein maleimide can be used as highly sensitive probes in hybridization assays or PCR-based detection systems, facilitating the detection and quantification of target nucleic acid sequences. genelink.com
Rational Design of Cleavable Oligonucleotide Probes and Diagnostic Tools
A particularly innovative application of this compound is in the rational design of cleavable oligonucleotide probes. When this modifier is incorporated internally within a nucleic acid sequence, rather than at a terminus, the disulfide bond (S-S) acts as a cleavable linker. genelink.comidtdna.com
This internal disulfide bond is stable during oligonucleotide synthesis and purification. genelink.com However, it can be intentionally broken under specific conditions by introducing a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). genelink.comsigmaaldrich.com The reduction of the disulfide bond severs the oligonucleotide backbone at the point of modification, resulting in two separate, smaller oligonucleotide fragments, each with a newly formed reactive thiol group at the cleavage site. genelink.comidtdna.com
This cleavable feature is the basis for designing sophisticated diagnostic tools and probes. For example, a probe can be designed to release a reporter molecule (like a fluorophore or quencher) or a biologically active fragment only upon exposure to a specific stimulus that triggers the reduction of the disulfide bond. This allows for the development of "smart" probes that can be activated in a controlled manner, which is highly valuable for various diagnostic applications. idtdna.com This strategy can be used to create probes that signal the presence of a target by fragmenting and releasing a detectable signal, offering a clear and specific readout.
Table 3: Compound Names
| Compound Name |
|---|
| 3'-Thiol Modifier C3 S-S |
| 5'-Thiol-Modifier C6 |
| Adenosine triphosphate (ATP) |
| Dithiothreitol (DTT) |
| Fluorescein maleimide |
| Polyethylene glycol (PEG) |
| This compound |
Research Applications in Surface Science and Nanotechnology
Immobilization of Thiol-Modified Oligonucleotides on Solid Substrates
The ability to anchor oligonucleotides to solid supports is a cornerstone of many modern biotechnological assays. Thiol-Modifier C6 S-S plays a pivotal role in this process.
High-Affinity Binding to Gold Surfaces for Biosensor Development
The strong, covalent bond that forms between sulfur and gold makes this compound an ideal choice for attaching DNA probes to gold surfaces in biosensors. kashanu.ac.irnih.gov This high-affinity interaction is the foundation for various detection methods. The density of the immobilized DNA probes on the gold substrate is a critical factor in the performance of these biosensors. nih.gov Researchers have developed methods to control the surface density of thiol-modified probes, often by co-immobilizing them with other molecules like mercaptohexanol. nih.gov This control allows for the optimization of biosensor sensitivity and performance. nih.gov
The stability of this thiol-gold bond is a key consideration. While single thiol linkages can be susceptible to dissociation at elevated temperatures and high salt concentrations, the use of dithiols or polysulfides can significantly enhance stability. genelink.com
A variety of analytical techniques are employed to characterize these modified surfaces, including:
Cyclic Voltammetry (CV): To study the electrochemical properties of the modified surface. acs.org
Quartz Crystal Resonator (QCR): To measure the mass of immobilized molecules. acs.org
Radioactive Labeling: To quantify the amount of surface-bound DNA. acs.org
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states at the surface. acs.orguh.edu
| Parameter | Finding | Reference |
| Adsorption Rate Constant | (1.9 ± 0.2) × 10³ M⁻¹ s⁻¹ | acs.org |
| Desorption Rate Constant | (1.3 ± 1.1) × 10⁻³ s⁻¹ | acs.org |
| Equilibrium Constant | (1.5 ± 1.3) × 10⁶ M⁻¹ | acs.org |
| Fractional Coverage | >75% for DNA concentrations of 2−10 μM | acs.org |
Attachment to Glass Substrates for Microarray Fabrication
Thiol-modified oligonucleotides can also be effectively attached to glass slides for the creation of DNA microarrays. acs.orgsemanticscholar.orgbohrium.com This process typically involves modifying the glass surface with a silane-based compound to introduce functional groups that can react with the thiol group on the oligonucleotide. acs.orgsemanticscholar.org For instance, glass slides can be derivatized with 3-mercaptopropyl silane, allowing for the covalent attachment of disulfide-modified oligonucleotides through a disulfide exchange reaction. semanticscholar.org This method has been shown to yield a high attachment density of approximately 3 x 10⁵ oligonucleotides per square millimeter. semanticscholar.org
Another approach involves using a heterobifunctional crosslinker, such as 1,4-phenylene diisothiocyanate (PDC), to link amine- and thiol-terminated oligonucleotides to aminosilane-coated slides. acs.orgnih.gov This technique results in rapid attachment and uniform spot morphology on the microarray. acs.org
Characterization of Thiol-Gold Surface Interactions and Stability under Varying Conditions
The stability of the thiol-gold bond is a subject of ongoing research, as it is crucial for the reliability of devices that utilize this chemistry. The stability can be influenced by several factors, including temperature, the surrounding chemical environment, and the structure of the thiol linker itself. acs.orgunlp.edu.arconicet.gov.ar
Studies have shown that while the gold-thiolate bond is robust, a certain degree of dye release can occur from coated gold nanostars at elevated physiological temperatures (up to 42°C). acs.org The electrochemical stability of various thiols on gold surfaces has also been investigated, revealing that factors like surface coverage and van der Waals interactions play a significant role in their reductive desorption. unlp.edu.arconicet.gov.ar Bidentate aromatic thiols have been shown to form more stable self-assembled monolayers on gold compared to their monodentate counterparts. uh.edu
| Condition | Observation | Reference |
| Elevated Temperature (42°C) | Up to 15% release of a model fluorescent dye from gold nanostars. | acs.org |
| Increased Thiol Concentration | Negative shift in reductive desorption potential (0.057 V/decade). | unlp.edu.arconicet.gov.ar |
| Bidentate vs. Monodentate Thiol | Bidentate thiols form more thermally stable monolayers. | uh.edu |
Integration into Nanoparticle Conjugates
This compound is a key reagent in the burgeoning field of nanotechnology, particularly in the creation of DNA-nanoparticle conjugates.
Fabrication of DNA-Gold Nanoparticle Constructs for Sensing and Delivery
The attachment of thiol-modified oligonucleotides to gold nanoparticles (AuNPs) is a foundational technique for creating sophisticated nanosensors and targeted delivery systems. nih.govrsc.org These constructs leverage the unique optical and electronic properties of AuNPs and the specific recognition capabilities of DNA. The process involves the reduction of the disulfide bond in the this compound to expose the reactive thiol group, which then readily binds to the gold surface. kashanu.ac.ir
The resulting DNA-AuNP conjugates can be designed to detect specific DNA or RNA sequences through hybridization events, which can lead to a colorimetric change or other detectable signal. nih.gov
Strategies for Enhancing the Stability of Nanoparticle-Oligonucleotide Probes
A significant challenge in the use of DNA-AuNP conjugates is their stability, especially under stringent experimental conditions. nih.govnih.gov Several strategies have been developed to address this issue. One effective approach is to use linkers that provide multiple thiol groups for attachment to the gold surface. For example, novel trithiol-capped oligodeoxyribonucleotides have been shown to form conjugates with substantially higher stability compared to those made with monothiol linkers. nih.gov
Another strategy involves the use of thioctic acid-modified oligonucleotides. nih.govnih.gov These disulphide-modified probes offer significant improvements in nanoparticle stability, particularly when treated with dithiothreitol (B142953) (DTT). nih.govnih.gov This enhanced stability is observed for both gold and silver nanoparticles, opening up new possibilities for the use of silver-based probes. nih.govnih.gov
| Linker Type | Stability Enhancement | Reference |
| Trithiol-capped Oligonucleotide | Substantially higher stability than monothiol and cyclic disulfide-capped analogues. | nih.gov |
| Thioctic Acid-modified Oligonucleotide | Significant improvements in nanoparticle stability, especially after DTT treatment. | nih.govnih.gov |
Engineering Microfluidic and Nanoelectronic Devices utilizing Thiol-Modified Biomolecules
The precise immobilization of biomolecules on solid supports is a cornerstone of many modern biochip applications, including microfluidic and nanoelectronic devices. dtu.dknih.gov Thiol-modified oligonucleotides, such as those functionalized with this compound, are instrumental in these technologies. genelink.comsmolecule.com The thiol group exhibits a strong affinity for gold surfaces, a common material in nanoelectronics, allowing for the direct attachment of DNA or RNA probes. genelink.comnih.gov This enables the fabrication of DNA microarrays and nanoelectronic sensors on substrates like gold-coated glass slides or silicon wafers. genelink.com
The C6 spacer arm inherent to the this compound provides flexibility, which helps to minimize steric hindrance between the immobilized biomolecule and the surface, ensuring optimal functionality. smolecule.com In the context of microfluidics, thiol-ene based polymers have emerged as versatile materials for chip fabrication due to their favorable physico-chemical properties. rsc.orgacs.org The surface chemistry of these devices can be tuned by adjusting the stoichiometric ratio of thiol and ene monomers, creating an excess of thiol groups on the surface that are available for the covalent attachment of biomolecules. dtu.dkrsc.org This has been demonstrated through the photochemical patterning of biotin (B1667282) and streptavidin within thiol-ene microchannels. dtu.dk
Furthermore, the ability to pattern biomolecules at specific locations on a solid support is critical for creating functional microarrays and devices. nih.gov Thiol-ene and thiol-yne photochemistry allows for the rapid and selective patterning of biomolecules on various solid supports, including porous monoliths. nih.gov This precise control over surface functionalization is essential for developing complex nanostructures and integrated biochip systems. dtu.dksmolecule.com
Key Research Findings in Microfluidics and Nanoelectronics:
| Application Area | Key Finding | Reference |
| DNA Microarrays | Thiol-modified oligonucleotides can be covalently attached to suitably modified glass slides or silicon wafers for high-density screening applications. | genelink.com |
| Nanoelectronics | The immobilization of thiol-modified oligos on gold surfaces is a key technique for creating DNA sensor-based nanoelectronic devices. | genelink.com |
| Microfluidic Chip Fabrication | Thiol-ene polymers offer a tunable surface chemistry, allowing for the controlled immobilization of biomolecules for biochip applications. | dtu.dkrsc.org |
| Surface Patterning | Photochemical methods based on thiol-ene/yne chemistry enable rapid and precise patterning of biomolecules on solid supports within microfluidic devices. | nih.govrsc.org |
Application in Surface Plasmon Resonance (SPR) Biosensing for Real-Time Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real time. nih.govtandfonline.combiologymedjournal.com The technology detects changes in the refractive index at the surface of a thin metal film, typically gold, as molecules bind and dissociate. nih.govbiologymedjournal.com this compound plays a pivotal role in SPR biosensing by enabling the straightforward immobilization of oligonucleotide probes onto the gold sensor chip. smolecule.comnih.gov
The process involves attaching a thiol-modified oligonucleotide, which acts as the ligand, to the gold surface. nih.govcsic.es The disulfide bond in the this compound is cleaved to expose a reactive thiol group that readily forms a strong and stable bond with the gold. smolecule.comtandfonline.comnih.gov This creates a functionalized surface ready for interaction analysis. An analyte, such as a complementary DNA strand, protein, or small molecule, is then flowed over the surface. nih.govbiologymedjournal.com The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a shift in the SPR angle or, in SPR imaging (SPRi), as a change in reflectivity. nih.govtandfonline.com
This real-time monitoring allows for the determination of key kinetic parameters, including association (kon) and dissociation (koff) rates, providing valuable insights into the binding affinity and dynamics of the interaction. tandfonline.combiologymedjournal.com The use of a C6 spacer arm in the thiol modifier helps to elevate the probe molecule away from the sensor surface, which can improve accessibility for the analyte and enhance the binding signal. tandfonline.com
SPRi further enhances the utility of this technique by allowing for the simultaneous analysis of multiple interactions on a single chip, making it a high-throughput method for applications in proteomics, genomics, and drug discovery. nih.govtandfonline.comnih.gov For instance, microarrays of antibodies or DNA probes can be fabricated on a gold chip to measure protein concentrations or detect specific nucleic acid sequences. tandfonline.comnih.gov
Summary of SPR Applications with Thiol-Modified Probes:
| Application | Description | Key Advantages |
| DNA-DNA Hybridization | Detection of specific DNA or RNA sequences by immobilizing a complementary thiol-modified probe. nih.govnih.gov | Label-free, real-time analysis of hybridization kinetics. |
| Protein-DNA Interaction | Studying the binding of proteins, such as transcription factors, to specific DNA sequences. nih.gov | Elucidation of binding affinity and specificity. |
| Immunosensing | Detection of antigens by immobilizing thiol-modified antibodies or haptens. csic.es | High sensitivity and specificity for diagnostic applications. |
| Drug Discovery | Screening of small molecules for their interaction with target proteins or nucleic acids. smolecule.com | Real-time kinetic data aids in lead compound optimization. |
Research Applications in Peptide and Protein Chemistry
Covalent Conjugation of Oligonucleotides to Peptides for Hybrid Biomolecules
The creation of peptide-oligonucleotide conjugates (POCs) is a significant strategy to enhance the therapeutic potential and cellular uptake of oligonucleotides. researchgate.net A Thiol-Modifier C6 S-S is instrumental in this process. First, the modifier is used to introduce a thiol group at a specific position on the oligonucleotide, often at the 5' or 3' terminus. glenresearch.com The disulfide bond within the modifier is then reduced, typically using an agent like dithiothreitol (B142953) (DTT), to expose the reactive thiol group. biosearchtech.comglenresearch.com
This thiolated oligonucleotide can then be conjugated to a peptide. A common strategy involves using a heterobifunctional crosslinker to link the thiolated oligonucleotide to a peptide containing a suitable reactive group, such as a primary amine on a lysine (B10760008) residue. cambio.co.uk Alternatively, the thiol group on the oligonucleotide can directly react with a maleimide-functionalized peptide. nih.gov This reaction, a Michael addition, forms a stable thioether linkage. nih.gov The C6 spacer provides spatial separation between the two biomolecules, which can minimize steric hindrance and help maintain their individual biological activities. acs.org
Table 1: Comparison of Peptide-Oligonucleotide Conjugation Strategies
| Conjugation Strategy | Linkage Type | Key Reagents | Stability |
|---|---|---|---|
| Thiol-Maleimide | Thioether | Thiolated Oligo, Maleimide-Peptide | Stable, Irreversible nih.govthermofisher.com |
| Disulfide Exchange | Disulfide | Thiolated Oligo, Thiol-activated Peptide | Reversible, Cleavable acs.org |
This table provides a simplified overview of common conjugation strategies.
Strategies for the Formation of Oligonucleotide-Enzyme Conjugates
The conjugation of oligonucleotides to enzymes, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), is fundamental for developing diagnostic assays and molecular probe systems. biosearchtech.combiosyn.com The this compound plays a crucial role in these syntheses. The process is analogous to peptide conjugation, where an oligonucleotide is first functionalized with a thiol group.
One established method involves coupling the amine groups of an enzyme to the thiol group of the modified oligonucleotide. glenresearch.com This often requires the use of a heterobifunctional crosslinker that can react with both functionalities. For instance, a crosslinker with an N-hydroxysuccinimide (NHS) ester end can react with primary amines on the enzyme, while a maleimide (B117702) end can react with the thiol group on the oligonucleotide. thermofisher.com The result is a stable, covalently linked oligonucleotide-enzyme conjugate. The ability to attach oligonucleotides to enzymes has been pivotal in the development of sensitive detection methods in molecular biology. biosyn.com
Table 2: Research Findings on Oligonucleotide-Enzyme Conjugation
| Enzyme | Conjugation Partner | Linker Type | Application |
|---|---|---|---|
| Alkaline Phosphatase | Thiol-modified oligonucleotide | Thioether | Diagnostic probe systems biosearchtech.combiosyn.com |
| Horseradish Peroxidase | Thiol-modified oligonucleotide | Thioether | Diagnostic probe systems biosearchtech.combiosyn.com |
This table summarizes enzymes that have been successfully conjugated to oligonucleotides for various research purposes.
Investigation of Thiol-Mediated Cross-Linking Between Oligonucleotides and Proteins
Thiol-mediated cross-linking is a powerful technique for studying the structure and interactions of biomolecules. The disulfide bond inherent to the this compound makes it an ideal tool for creating reversible cross-links between oligonucleotides and proteins.
In this approach, a thiol-modified oligonucleotide is brought into proximity with a protein that has a reactive cysteine residue. Under oxidizing conditions, a disulfide bond can form between the thiol on the oligonucleotide and the thiol on the protein's cysteine residue. biosearchtech.com This creates a covalent cross-link between the two molecules, which can be used to trap and identify interacting partners or to probe the three-dimensional structure of an oligonucleotide-protein complex.
A key advantage of this method is the reversibility of the disulfide bond. ichb.pl The cross-link can be readily cleaved by introducing a reducing agent, such as DTT. glenresearch.com This allows for the separation of the conjugated molecules, which can be crucial for subsequent analysis. This strategy has been employed to study interactions within DNA-protein complexes and to investigate the mechanisms of DNA repair enzymes. nih.gov For instance, oligonucleotides containing a disulfide linkage have been shown to be promising for cross-linking with cysteine-containing proteins. nih.gov
Advanced Methodological Considerations and Analytical Perspectives
Post-Synthesis Purification Techniques for Thiol-Modified Oligonucleotides
Following solid-phase synthesis, crude oligonucleotide preparations contain the desired full-length product alongside truncated sequences and other impurities. The removal of these contaminants is paramount to ensure the specificity and efficiency of subsequent conjugation reactions. For oligonucleotides modified with Thiol-Modifier C6 S-S, which incorporates a dimethoxytrityl (DMT) group, specific purification strategies can be employed to achieve high purity.
DMT-ON Purification for Enhanced Product Recovery
A highly effective strategy for purifying oligonucleotides synthesized with a 5'-Thiol-Modifier C6 S-S is DMT-ON purification. biosearchtech.comchemie-brunschwig.ch This method leverages the hydrophobicity of the DMT protecting group, which remains attached to the full-length oligonucleotide ("DMT-ON") while failure sequences, lacking the DMT group, are easily washed away. yale.edu This approach significantly enhances the recovery of the desired product. glenresearch.com
The process typically involves the use of a reversed-phase cartridge. yale.eduglenresearch.com After cleavage and deprotection of the oligonucleotide from the solid support (often with ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine), the DMT-ON oligonucleotide is selectively retained on the hydrophobic matrix of the cartridge. yale.edu Impurities are washed away, and the purified DMT-ON oligonucleotide is then treated with a mild acid, such as trifluoroacetic acid (TFA), to cleave the DMT group. yale.edu The final, purified oligonucleotide is then eluted. A key advantage of using this compound is that the disulfide bond remains intact throughout this process, protecting the thiol group from premature reaction. biosearchtech.com The reduction of the disulfide to the free thiol is performed as a separate step after purification. glenresearch.com
Table 1: Typical Protocol for DMT-ON Purification of a 5'-Thiol-Modifier C6 S-S Oligonucleotide
| Step | Procedure | Purpose |
| 1. Cleavage & Deprotection | Treat the synthesis support with ammonium hydroxide or AMA solution. | Cleaves the oligonucleotide from the support and removes base protecting groups. The DMT group remains on the 5'-terminus. |
| 2. Loading | Apply the crude deprotection mixture to a conditioned reversed-phase cartridge. | The hydrophobic DMT-ON oligonucleotide binds to the cartridge matrix. |
| 3. Washing | Wash the cartridge with a low organic content buffer. | Removes hydrophilic failure sequences and other impurities. |
| 4. Detritylation | Wash the cartridge with an acidic solution (e.g., 2% TFA). | Cleaves the DMT group from the full-length oligonucleotide. |
| 5. Elution | Elute the purified, detritylated oligonucleotide with a higher organic content buffer (e.g., 50% acetonitrile). | Recovers the pure, full-length product with the disulfide intact. |
| 6. Reduction | Treat the purified oligonucleotide with DTT or TCEP. | Reduces the disulfide bond to yield the reactive thiol group. |
This method provides a robust and efficient means of obtaining high-purity thiol-modified oligonucleotides, which is critical for the success of subsequent conjugation reactions.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of thiol-modified oligonucleotides, offering higher resolution than cartridge-based methods. thermofisher.compubcompare.ai Depending on the scale and purity requirements, different HPLC modes can be employed.
Reversed-Phase HPLC (RP-HPLC) is the most common method for purifying oligonucleotides modified with this compound. synoligo.com Similar to cartridge purification, RP-HPLC separates molecules based on hydrophobicity. The DMT-ON strategy can also be applied in RP-HPLC for excellent separation of the full-length product from failure sequences. glenresearch.com For analytical purposes, RP-HPLC can be used to assess the purity of the crude product and to monitor the efficiency of the reduction of the disulfide bond. kashanu.ac.irkashanu.ac.ir Mass spectrometry can be coupled with HPLC (LC-MS) to confirm the identity and integrity of the oligonucleotide, including the presence of the thiol modification. lcms.cz
Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on charge. Since each nucleotide carries a negative charge on its phosphate (B84403) backbone, IE-HPLC can effectively separate oligonucleotides by length. This method is particularly useful for separating full-length products from shorter failure sequences (n-1, n-2, etc.). It can also be used to separate thiolated oligonucleotides (phosphorothioates) from their non-thiolated counterparts. chromatographytoday.comprep-hplc.com
Table 2: Comparison of HPLC Purification Methods for Thiol-Modified Oligonucleotides
| HPLC Method | Principle of Separation | Primary Application for Thiol-Oligos | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Purification of DMT-ON oligonucleotides, analysis of purity and reduction. synoligo.comkashanu.ac.ir | High resolution, compatible with mass spectrometry, excellent for modified oligos. thermofisher.comlcms.cz | Resolution can decrease with increasing oligonucleotide length. |
| Ion-Exchange (IE-HPLC) | Charge | Separation of full-length product from shorter failure sequences, separation of phosphorothioates. chromatographytoday.com | Excellent resolution based on length, high loading capacity. | Not readily compatible with mass spectrometry due to high salt concentrations. lcms.cz |
The choice of HPLC method and conditions, such as the type of column, mobile phase composition (including ion-pairing reagents like triethylammonium (B8662869) acetate (B1210297) - TEAA), and temperature, must be optimized for the specific oligonucleotide sequence and modification. elementlabsolutions.comlcms.cz
Optimization of Reaction Conditions for Diverse Conjugation Chemistries
The efficiency and specificity of conjugating a thiol-modified oligonucleotide to another molecule are highly dependent on the reaction conditions. The most common conjugation chemistry for thiols involves reaction with maleimides to form a stable thioether bond. mdpi.com
Influence of pH on Thiol Reactivity and Conjugation Efficiency
The pH of the reaction buffer has a profound effect on the reactivity of the thiol group and, consequently, on the efficiency of the conjugation reaction. The thiol group must be in its deprotonated, thiolate form (-S⁻) to act as a nucleophile and react with an electrophile like a maleimide (B117702).
The pKa of a typical alkyl thiol is around 8.5-9.5. Therefore, a slightly basic pH would favor the formation of the reactive thiolate anion. However, the maleimide group itself can undergo hydrolysis at high pH, rendering it unreactive. The optimal pH for the thiol-maleimide reaction is a compromise between these two factors and is generally found to be in the range of pH 7.0-7.5 . atto-tec.comthermofisher.comtocris.com In this pH range, there is a sufficient concentration of the thiolate anion for the reaction to proceed efficiently, while the stability of the maleimide is maintained. tcichemicals.com At lower pH values, the protonated thiol is less nucleophilic, leading to a slower reaction rate. nih.gov Conversely, at pH values above 8.0, the hydrolysis of the maleimide becomes a significant competing reaction. thermofisher.com
Table 3: pH Effects on Thiol-Maleimide Conjugation
| pH Range | Effect on Thiol Group | Effect on Maleimide Group | Overall Conjugation Efficiency |
| < 6.5 | Predominantly protonated (-SH), low nucleophilicity. | Stable. | Low. |
| 7.0 - 7.5 | Sufficient deprotonation to reactive thiolate (-S⁻). | Stable. | Optimal. |
| > 8.0 | Increased concentration of reactive thiolate (-S⁻). | Prone to hydrolysis. | Decreased due to maleimide instability. |
Some specialized cross-linking reagents have been designed to allow for pH-controlled, stepwise conjugations, taking advantage of the differential reactivity of functional groups at different pH values. researchgate.net
Effects of Temperature and Salt Concentration on Conjugate Stability
The stability of the resulting oligonucleotide conjugate is a critical factor, especially for applications that involve temperature cycling (e.g., PCR) or exposure to high salt concentrations.
Salt Concentration: High salt concentrations are often used in hybridization assays to reduce electrostatic repulsion between negatively charged oligonucleotides. While the thioether bond itself is stable in high salt, the stability of oligonucleotide conjugates on surfaces can be affected. For instance, oligonucleotide-gold nanoparticle conjugates can be destabilized by high salt concentrations, leading to aggregation. nih.gov The packing density of the oligonucleotides on the nanoparticle surface and the nature of the anchoring group can influence this stability. acs.orgnih.gov Again, multivalent thiol anchoring has been shown to improve stability in high salt buffers. glenresearch.comnih.gov
Comparative Studies of this compound with Other Linker Chemistries
The effectiveness of a thiol modifier is not solely dependent on the thiol group itself but also on the structure of the linker that connects it to the biomolecule. Key variables include the length of the spacer arm and the number of thiol groups available for surface attachment.
The length of the alkyl spacer arm—commonly C3, C6, or C12—plays a critical role in the functionality of surface-immobilized biomolecules, such as oligonucleotides, by modulating steric hindrance. trilinkbiotech.combiosyn.compsu.edu The spacer physically separates the biomolecule from the surface, which can be crucial for maintaining its native conformation and accessibility for binding interactions. psu.edunih.gov
Short Spacers (e.g., C3): A C3 linker provides minimal separation from the surface. biosyn.com This proximity can sometimes be advantageous but often leads to increased steric interference, where the surface itself obstructs the approach of binding partners or causes the biomolecule to lie flat against the surface. nist.gov
Medium Spacers (e.g., C6): The C6 spacer, as found in this compound, offers a balance between proximity and flexibility. trilinkbiotech.comgenelink.com It generally provides sufficient distance to reduce immediate steric clashes with the surface, allowing for more effective hybridization of oligonucleotides or interaction of proteins. sci-hub.se
Long Spacers (e.g., C12): Longer linkers like the C12 spacer are employed when significant separation is needed to overcome substantial steric or charge-related interference. psu.eduidtdna.com However, excessively long and flexible spacers can also have drawbacks. Studies have shown that longer spacers can lead to coiling effects of the biomolecule on the surface, which may reduce conjugation efficiency by limiting the number of molecules that can attach. acs.orgnih.gov Research has indicated that an optimal spacer length may exist, with one study suggesting a length of 40 atoms can increase hybridization yield by up to 150-fold, while further increases in length can diminish this effect. oup.com
The choice of spacer length is therefore a critical optimization parameter, with C6 often representing a versatile and effective starting point for many applications.
Table 1: Impact of Spacer Arm Length on Biomolecule Immobilization and Functionality
| Spacer Length | Primary Characteristics | Potential Advantages | Potential Limitations |
|---|---|---|---|
| C3 | Short, provides minimal separation. biosyn.com | Useful when close proximity to the surface is desired. | High potential for steric hindrance from the surface. nist.gov |
| C6 | Medium, provides a balance of separation and flexibility. trilinkbiotech.com | Reduces steric hindrance, facilitating molecular interactions. sci-hub.se | May not be sufficient for very large biomolecules or dense surfaces. |
| C12 | Long, provides significant separation. psu.eduidtdna.com | Overcomes significant steric and charge interactions. psu.edu | Can lead to coiling and reduced conjugation efficiency. acs.orgnih.gov |
While monothiol linkers like this compound are widely used, the stability of the gold-thiol bond can be a concern, especially under harsh conditions like elevated temperatures or in the presence of competing thiol-containing molecules. frizbiochem.deoup.com To address this, dithiol linkers, such as Dithiol Phosphoramidite (B1245037) (DTPA), have been developed. frizbiochem.decambio.co.uk
DTPA allows for the introduction of two thiol groups per modification, enabling a more stable, bidentate (or "chelate-like") attachment to a gold surface. genelink.comtudublin.ie This multivalent attachment significantly enhances the stability of the immobilized biomolecule. frizbiochem.degenelink.com Studies have demonstrated that using multiple DTPA units can dramatically increase temperature stability compared to a monothiol anchor. frizbiochem.de For instance, trithiol-anchored probes have been shown to have only 20% signal loss after thermal cycling, compared to 55% loss for conventional C6 monothiol linkers. nih.gov
However, there are also limitations and interesting considerations:
Increased Complexity: The synthesis and purification of oligonucleotides with multiple dithiol modifications can be more complex.
Reduced Stability with a Single DTPA Unit: Surprisingly, research has shown that a single DTPA modification can be less thermally stable than a monothiol anchor. frizbiochem.de This phenomenon suggests that the geometry of a single bidentate linkage may introduce strain that is not present in the more flexible, multi-point attachments of several DTPA units.
Displacement Resistance: The primary advantage of dithiol linkers is their increased resistance to displacement by other thiols, a common issue in biological environments. frizbiochem.deoup.com
The decision to use a C6 monothiol versus a dithiol linker like DTPA depends on the specific stability requirements of the application. For applications requiring exceptional thermal or chemical stability, DTPA and other multithiol linkers offer a clear advantage. frizbiochem.debiosyn.com
Table 2: Comparison of Monothiol (e.g., this compound) and Dithiol (e.g., DTPA) Linkers
| Feature | Monothiol Linker (this compound) | Dithiol Linker (DTPA) |
|---|---|---|
| Attachment Points | Single sulfur atom per linker. | Two sulfur atoms per linker. genelink.com |
| Surface Stability | Sufficient for many applications but can be labile at high temperatures or in the presence of competing thiols. oup.com | Significantly enhanced thermal and chemical stability, especially with multiple DTPA units. frizbiochem.denih.gov |
| Synthesis | Standard, well-established protocols. glenresearch.com | Can be more complex, especially for multiple incorporations. cambio.co.uk |
| Flexibility | Generally flexible, allowing for good biomolecular function. | A single DTPA unit may be less stable than a monothiol; multiple units provide robust anchoring. frizbiochem.de |
| Primary Application | General purpose biomolecule immobilization. trilinkbiotech.com | Applications requiring high stability, such as PCR or use in complex biological media. frizbiochem.denih.gov |
Development and Validation of Analytical Techniques for Thiol-Modified Biomolecule Characterization
The successful synthesis and application of biomolecules modified with this compound rely on robust analytical methods to confirm the modification, assess purity, and characterize the final conjugate. A multi-faceted analytical approach is often necessary. nih.govosti.govresearchgate.net
Confirmation of Thiolation and Purity:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing thiol-modified oligonucleotides. kashanu.ac.irdiva-portal.org It can be used to separate the successfully modified biomolecule from unmodified precursors and other synthesis byproducts. kashanu.ac.irresearchgate.net Reverse-phase HPLC, often coupled with a fluorescent probe that reacts with the thiol group, is a common approach. diva-portal.org The removal of protecting groups and the reduction of the disulfide bond in this compound can be monitored by observing shifts in retention time. kashanu.ac.ir
Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the molecular weight of the biomolecule. nih.govidtdna.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can confirm the successful addition of the this compound by detecting the corresponding mass increase. idtdna.comnih.govnih.gov MS is invaluable for identifying incomplete modifications or side reactions. osti.govnih.gov
Characterization of Surface-Immobilized Biomolecules:
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on a surface. nih.govnih.govfrontiersin.org For surfaces functionalized with thiol-modified biomolecules, XPS can confirm the presence of sulfur from the thiol linker and other elements from the biomolecule (e.g., nitrogen and phosphorus for oligonucleotides). nist.govnih.gov Analysis of the S 2p core level spectra can provide direct evidence of the covalent gold-sulfur bond. frontiersin.orgresearchgate.net
Other Techniques: A variety of other methods are employed to characterize the modified biomolecules and their conjugates. Proteomic approaches often involve selectively labeling thiol groups with fluorescent or biotinylated tags for detection and quantification. nih.govresearchgate.net Gel electrophoresis can also be used to analyze the purity and integrity of modified biomolecules. kashanu.ac.ir
The validation of these analytical methods is critical to ensure their accuracy and precision, providing reliable characterization of these important bioconjugates. nih.govmdpi.comnih.gov
Future Directions and Emerging Research Frontiers
Exploration of Novel Thiol-Mediated Bioconjugation Chemistries
The primary function of Thiol-Modifier C6 S-S is to introduce a reactive thiol group onto an oligonucleotide, which serves as a versatile anchor for attaching various molecules through established thiol-based chemistries. smolecule.com Future research is focused on expanding the repertoire of these conjugation strategies. The thiol group readily reacts with molecules like maleimides and iodoacetamides to form stable thioether linkages, a cornerstone for many bioconjugation applications. smolecule.com
Emerging research aims to develop novel thiol-reactive partners that offer greater specificity, reaction efficiency, and stability under diverse physiological conditions. This includes the design of new heterobifunctional crosslinking reagents that can link oligonucleotides to complex biomolecules like peptides and enzymes with higher precision. glenresearch.com Furthermore, the disulfide bond within the modifier itself presents opportunities for creating cleavable conjugates. idtdna.com When incorporated internally within an oligonucleotide, the disulfide bond can be intentionally fragmented upon reduction, allowing for the controlled release of therapeutic agents, reporter molecules, or the separation of complex molecular constructs. idtdna.com
Integration of this compound in Next-Generation Diagnostic Platforms
Thiol-modified oligonucleotides are instrumental in the development of advanced biosensors and microarrays. smolecule.com The strong affinity between thiol groups and gold surfaces enables the stable immobilization of DNA or RNA probes, a fundamental requirement for technologies like surface plasmon resonance (SPR) biosensing and DNA microarrays. smolecule.com
Next-generation diagnostic platforms are leveraging this chemistry to achieve unprecedented sensitivity and specificity. smolecule.com Research is focused on creating high-density microarrays and sophisticated nanoelectronic devices for detecting specific DNA or RNA sequences in complex biological samples. genelink.com These platforms are critical for medical diagnostics, environmental monitoring, and food safety testing. smolecule.com By using this compound to create probes for hybridization assays and PCR-based detection methods, researchers can enhance the performance of diagnostic tools, leading to earlier and more accurate disease detection. smolecule.comgenelink.com
Advancement of Thiol-Modified Constructs in Targeted Drug Delivery Systems
The application of this compound is expanding rapidly in the field of targeted drug delivery. The ability to conjugate thiol-modified oligonucleotides to nanoparticles is a key strategy for creating sophisticated drug delivery vehicles. smolecule.com These DNA-nanoparticle conjugates can be engineered to target specific cells or tissues, thereby increasing the efficacy of therapeutic agents while minimizing off-target effects.
This modifier is particularly crucial for the development of therapeutic nucleic acids, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. The thiol group provides a convenient attachment point for targeting moieties, such as peptides or antibodies, that can guide the therapeutic oligonucleotide to its site of action. For instance, research has shown that capping siRNAs using a thiol-maleimide cross-linking technique can improve both their serum and thermal stability, enhancing their therapeutic potential.
Expansion into Advanced Material Science Applications and Bio-Inspired Systems
In material science, this compound facilitates the assembly of complex, functional nanostructures. smolecule.com The precise attachment of DNA to gold surfaces allows for the creation of bio-inspired materials with novel electronic and optical properties. Thiolated oligonucleotides act as programmable building blocks for the bottom-up fabrication of nano-architectures. smolecule.com
This technology is foundational to the field of DNA nanotechnology, where the self-assembly properties of nucleic acids are harnessed to create intricate two- and three-dimensional structures. These structures have potential applications in nanoelectronics, plasmonics, and the development of smart materials that can respond to specific biological cues. The C6 spacer provides the necessary flexibility to prevent steric hindrance, which is crucial for the optimal binding and function of these assembled biomolecular structures. smolecule.com
Contributions to High-Throughput Screening and Multi-Omics Technologies
High-throughput screening (HTS) and multi-omics technologies rely on the ability to perform massive parallel analysis of biological molecules. This compound contributes to these fields by enabling the creation of high-density DNA microarrays used for large-scale gene expression analysis and genotyping. smolecule.comgenelink.com By immobilizing thousands of distinct oligonucleotide probes on a solid surface, researchers can simultaneously interrogate a vast number of biological interactions. scribd.com
In the context of multi-omics, which integrates data from genomics, proteomics, and other "-omics" fields, thiol-modified oligonucleotides can be used as specific affinity agents. For example, in techniques like CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by Sequencing), antibodies are conjugated to oligonucleotides to simultaneously measure cell-surface protein and RNA levels in single cells. The conjugation chemistries enabled by thiol modifiers are essential for creating these multi-modal probes, thereby enriching the data obtained from high-throughput experiments and providing deeper insights into complex biological systems. nih.gov
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 148254-21-1 | smolecule.comnih.gov |
| Molecular Formula | C42H61N2O5PS2 | nih.govprotheragen.ai |
| Molecular Weight | 769.1 g/mol | smolecule.comnih.gov |
| IUPAC Name | 3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | nih.gov |
| Appearance | Colorless Oil | protheragen.ai |
| Unreduced FW Add | 328.4 | glenresearch.comidtdna.com |
| Reduced FW Add | 196.2 | genelink.com |
Interactive Data Table: Summary of Research Applications
| Application Area | Specific Use | Key Benefit |
| Bioconjugation | Labeling oligonucleotides with fluorescent dyes, enzymes, or biotin (B1667282). smolecule.com | Enables detection and functionalization for various assays. |
| Diagnostics | Immobilizing probes on gold surfaces for biosensors and microarrays. genelink.com | Enhances sensitivity and specificity in molecular detection. |
| Drug Delivery | Creating DNA-nanoparticle conjugates and targeted therapeutic nucleic acids (siRNA, aptamers). smolecule.com | Improves delivery and efficacy of therapeutic agents. |
| Material Science | Assembling complex nanostructures and functional materials. smolecule.com | Allows for the creation of bio-inspired systems with novel properties. |
| HTS & Multi-Omics | Fabricating high-density DNA microarrays for parallel analysis. genelink.comscribd.com | Facilitates large-scale screening and data integration. |
Q & A
Q. What are the standard protocols for incorporating Thiol-Modifier C6 S-S into oligonucleotides during solid-phase synthesis?
- Methodological Answer : Incorporation involves using phosphoramidite chemistry. After standard oligonucleotide synthesis, the 5’-Thiol-Modifier C6 S-S is added during the final coupling step. Key steps include:
- Deprotection : Use ammonium hydroxide to remove base-protecting groups and cleave the oligonucleotide from the solid support .
- Oxidation : Apply 0.02M iodine solution to stabilize the disulfide bond and minimize oxidative cleavage of the trityl-S-linkage .
- Purification : HPLC or Poly-Pak cartridges are used to isolate trityl-protected oligonucleotides, followed by solvent evaporation and resuspension in TEAA buffer (pH 6.5) .
Q. How should researchers activate the disulfide bond in this compound for functionalization?
- Methodological Answer : The disulfide bond must be reduced to generate free thiols. This is achieved using reducing agents:
- DTT (Dithiothreitol) : A 0.1M solution in TEAA buffer (pH 6.5) is commonly used for 30–60 minutes at room temperature. Excess DTT is removed via precipitation or dialysis .
- Alternative : TCEP (Tris(2-carboxyethyl)phosphine) may be used for faster reduction under acidic conditions, but compatibility with downstream applications must be verified .
Q. What are the primary applications of this compound in nucleic acid research?
- Methodological Answer :
- Conjugation : Attach ligands (e.g., fluorescent tags, biotin) via maleimide-thiol chemistry for probes or biosensors .
- Surface Immobilization : Link oligonucleotides to gold nanoparticles or microarrays through thiol-gold interactions .
- Stability Enhancement : Improve nuclease resistance in antisense oligonucleotides by introducing disulfide bridges .
Q. What purification methods are recommended for oligonucleotides modified with this compound?
- Methodological Answer :
- HPLC : Effective for separating trityl-on products, ensuring high purity .
- Poly-Pak Cartridges : Retain trityl-protected oligonucleotides while removing truncated sequences. Elution with 20% acetonitrile preserves the disulfide bond .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound during oligonucleotide synthesis to prevent premature cleavage?
- Methodological Answer :
- Iodine Oxidation : Use 0.02M iodine instead of standard oxidizing agents to reduce trityl-S bond cleavage .
- Deprotection Timing : Shorten exposure to ammonium hydroxide at high temperatures to avoid disulfide degradation .
- Storage : Lyophilize modified oligonucleotides and store at -20°C under inert gas to prevent oxidation .
Q. What strategies exist for addressing contradictory data in crosslinking efficiency when using this compound?
- Methodological Answer :
- Reduction Protocol Validation : Compare DTT and TCEP efficiency via Ellman’s assay to quantify free thiols .
- Competing Reactions : Test for maleimide hydrolysis or thiol oxidation by including EDTA in buffers to chelate metal catalysts .
- Controlled Environment : Conduct reactions under nitrogen to minimize disulfide reformation .
Q. How does the choice of reducing agent (e.g., DTT vs. TCEP) impact the functionalization efficiency of this compound?
- Methodological Answer :
- DTT : Requires neutral-to-alkaline pH and longer incubation but avoids interference with maleimide chemistry .
- TCEP : Works faster under acidic conditions (pH 3–4) and is compatible with mass spectrometry but may destabilize pH-sensitive conjugates .
- Validation : Use LC-MS to confirm thiol availability and monitor byproducts like TCEP-oxidized forms .
Q. What analytical techniques are critical for validating the successful incorporation and functionality of this compound in complex experimental systems?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight and disulfide bond integrity .
- HPLC with UV/Vis Detection : Quantify trityl retention and thiol-disulfide ratios .
- Ellman’s Assay : Measure free thiols post-reduction to assess activation efficiency .
- Functional Assays : Test conjugation efficiency using fluorescent probes (e.g., fluorescein-maleimide) .
Key Considerations for Experimental Design
- Disulfide Stability : Monitor storage conditions and reaction buffers to prevent unintended cleavage .
- Downstream Compatibility : Ensure reducing agents or purification methods do not interfere with subsequent steps (e.g., enzymatic assays) .
- Data Reproducibility : Document batch-specific variations in phosphoramidite coupling efficiency or disulfide reduction protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
